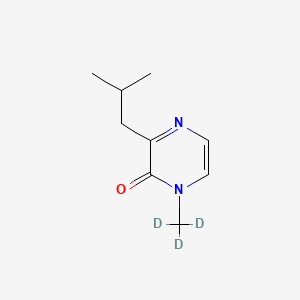
sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate is a stable isotope-labeled compound. It is a sodium salt derivative of 3-methyl-2-oxovaleric acid, where the carbon atoms are labeled with the isotope carbon-13. This compound is used extensively in scientific research, particularly in studies involving metabolic pathways and biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate typically involves the incorporation of carbon-13 into the precursor moleculesThe reaction conditions often involve controlled environments to ensure the stability and purity of the isotope-labeled compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The process includes the use of specialized equipment to handle isotope-labeled materials and ensure the consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Employed in metabolic studies to track the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in diagnostic imaging and metabolic research to understand disease mechanisms and develop treatments.
Mechanism of Action
The mechanism of action of sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Sodium 3-methyl-2-oxobutanoate: Another sodium salt of a keto acid, used in similar research applications.
Sodium 3-methyl-2-oxovalerate: A closely related compound with similar properties and uses.
Uniqueness
Sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate is unique due to its stable isotope labeling, which provides distinct advantages in tracing and studying metabolic pathways. The incorporation of carbon-13 allows for precise tracking and analysis, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C6H9NaO3 |
|---|---|
Molecular Weight |
155.10 g/mol |
IUPAC Name |
sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate |
InChI |
InChI=1S/C6H10O3.Na/c1-3-4(2)5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1/i2+1,5+1,6+1; |
InChI Key |
SMDJDLCNOXJGKC-KRBNGQFBSA-M |
Isomeric SMILES |
CCC([13CH3])[13C](=O)[13C](=O)[O-].[Na+] |
Canonical SMILES |
CCC(C)C(=O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


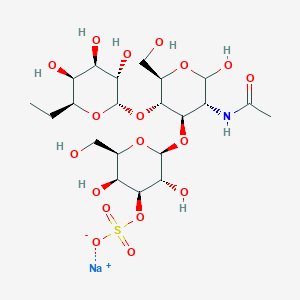
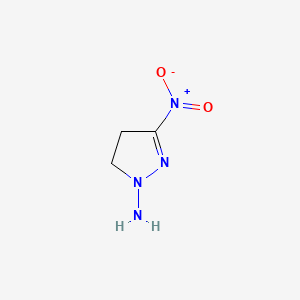
![Bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride](/img/structure/B13835773.png)

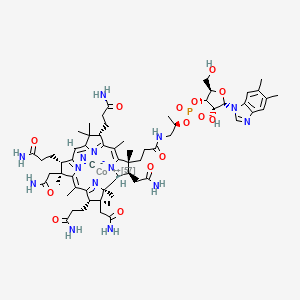
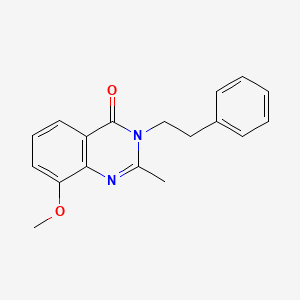
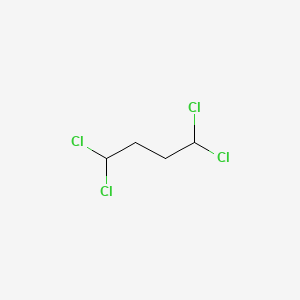
![[7-Methyloctoxy(phenyl)phosphoryl]benzene](/img/structure/B13835788.png)
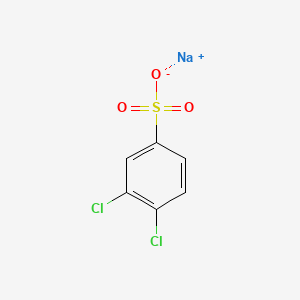
![4-[2-Methyl-1-(1-methylethyl-d6)pentyl]phenol](/img/structure/B13835796.png)
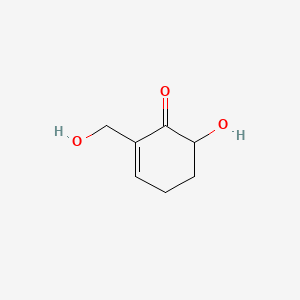
![2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethylNitrate](/img/structure/B13835809.png)

